Cas no 1696243-62-5 (Quinoline, 4,8-dichloro-7-methyl-3-nitro-)

Quinoline, 4,8-dichloro-7-methyl-3-nitro- 化学的及び物理的性質
名前と識別子
-
- 4,8-dichloro-7-methyl-3-nitroquinoline
- Quinoline, 4,8-dichloro-7-methyl-3-nitro-
-
- インチ: 1S/C10H6Cl2N2O2/c1-5-2-3-6-9(12)7(14(15)16)4-13-10(6)8(5)11/h2-4H,1H3
- InChIKey: RGOWMQCZRCAZNK-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 285
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 58.7
Quinoline, 4,8-dichloro-7-methyl-3-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361590-0.25g |
4,8-dichloro-7-methyl-3-nitroquinoline |
1696243-62-5 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
Enamine | EN300-361590-0.05g |
4,8-dichloro-7-methyl-3-nitroquinoline |
1696243-62-5 | 95.0% | 0.05g |
$948.0 | 2025-03-18 | |
Enamine | EN300-361590-0.5g |
4,8-dichloro-7-methyl-3-nitroquinoline |
1696243-62-5 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
Enamine | EN300-361590-1.0g |
4,8-dichloro-7-methyl-3-nitroquinoline |
1696243-62-5 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 | |
Enamine | EN300-361590-5.0g |
4,8-dichloro-7-methyl-3-nitroquinoline |
1696243-62-5 | 95.0% | 5.0g |
$3273.0 | 2025-03-18 | |
Enamine | EN300-361590-2.5g |
4,8-dichloro-7-methyl-3-nitroquinoline |
1696243-62-5 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
Enamine | EN300-361590-10.0g |
4,8-dichloro-7-methyl-3-nitroquinoline |
1696243-62-5 | 95.0% | 10.0g |
$4852.0 | 2025-03-18 | |
Enamine | EN300-361590-0.1g |
4,8-dichloro-7-methyl-3-nitroquinoline |
1696243-62-5 | 95.0% | 0.1g |
$993.0 | 2025-03-18 |
Quinoline, 4,8-dichloro-7-methyl-3-nitro- 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
Quinoline, 4,8-dichloro-7-methyl-3-nitro-に関する追加情報
4,8-Dichloro-7-Methyl-3-Nitro-Quinoline: A Comprehensive Overview
The compound 4,8-dichloro-7-methyl-3-nitro-quinoline (CAS No. 1696243-62-5) is a highly specialized organic molecule belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by the presence of chlorine atoms at positions 4 and 8, a methyl group at position 7, and a nitro group at position 3. These substituents significantly influence its chemical properties, reactivity, and potential applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 4,8-dichloro-7-methyl-3-nitro-quinoline through multi-step processes involving Friedländer synthesis and subsequent functionalization. The synthesis begins with the preparation of quinoline derivatives via cyclization reactions, followed by selective substitution to introduce the desired functional groups. The introduction of chlorine atoms at positions 4 and 8 is typically achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the directing effects of existing substituents.
The nitro group at position 3 plays a crucial role in modulating the electronic properties of the molecule. Nitro groups are strong electron-withdrawing groups (EWGs), which can enhance the reactivity of the quinoline ring towards various electrophilic and nucleophilic attacks. This makes 4,8-dichloro-7-methyl-3-nitro-quinoline a valuable intermediate in the synthesis of more complex molecules. For instance, it can serve as a precursor for the development of bioactive compounds with potential applications in cancer therapy or antimicrobial agents.
One of the most promising areas of research involving this compound is its application in drug discovery. The unique combination of substituents on the quinoline ring allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Recent studies have explored the use of this compound as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways. For example, its ability to interact with protein kinases has been investigated in preclinical models, showing potential for anti-cancer activity.
In addition to its role in drug discovery, 4,8-dichloro-7-methyl-3-nitro-quinoline has garnered attention in materials science due to its electronic properties. The molecule's conjugated π-system and functional groups make it a candidate for use in organic electronics. Researchers have examined its potential as an electron-deficient component in donor–acceptor complexes for organic photovoltaics (OPVs). Initial findings suggest that it could enhance charge separation efficiency when incorporated into polymer blends.
The methyl group at position 7 introduces steric effects that can influence both chemical reactivity and biological interactions. This substituent may also play a role in optimizing pharmacodynamics by affecting binding affinity to target proteins. Recent computational studies have utilized molecular docking techniques to evaluate how this methyl group impacts ligand–protein interactions in various biological systems.
From an environmental perspective, understanding the fate and transport of 4,8-dichloro-7-methyl-3-nitro-quionline is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate persistence under aerobic conditions but undergoes rapid degradation under anaerobic conditions due to microbial activity. Its bioaccumulation potential remains an area requiring further investigation.
In conclusion, 4,8-dichloro-7-methyl-3-nitro-quionline represents a versatile platform for exploring diverse chemical transformations and applications across multiple disciplines. Its unique structure provides opportunities for advancing both therapeutic development and materials innovation while raising important considerations regarding environmental safety and sustainability.
1696243-62-5 (Quinoline, 4,8-dichloro-7-methyl-3-nitro-) 関連製品
- 1806766-23-3(Methyl 4-(difluoromethyl)pyridine-2-acetate)
- 1805316-60-2(Ethyl 5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 1805582-99-3(Ethyl 2-bromo-5-cyano-4-(trifluoromethoxy)benzoate)
- 2229263-36-7(1-2-(naphthalen-1-yl)propan-2-ylcyclopropan-1-amine)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 1771-18-2(2-Methoxy Phenothiazine)
- 708253-40-1(1-3-(trifluoromethyl)phenylbutan-1-amine)
- 339220-39-2(Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)
- 899981-72-7(methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)
- 914335-24-3(2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-fluorophenyl)-)



